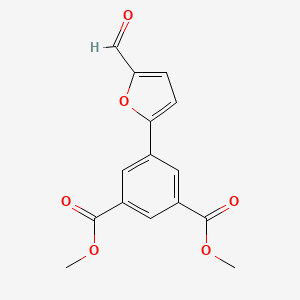
6-bromoquinoline-2,4-dicarboxylic Acid
Descripción general
Descripción
6-Bromoquinoline-2,4-dicarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo-substituted quinoline derivatives, which are important intermediates in the synthesis of biologically active compounds, including antibacterial agents and potential cancer drugs . These compounds are part of a broader class of quinoline derivatives that have been extensively studied due to their diverse pharmacological activities.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of bromo-substituted quinoline derivatives can be complex, and their characterization often requires a combination of spectroscopic methods. For example, the crystal and molecular structure of a bromo-derivative containing the 1H,3H,5H-oxazolo[3,4-a]quinoline system was examined by crystallographic and spectroscopic methods, providing detailed insights into the conformation of the molecules in the crystal . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Bromo-substituted quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, intended as a SPECT tracer for NMDA receptor studies, involved a non-isotopic nucleophilic halogen exchange . Additionally, the proposed formation of a bromonium ylide intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a bromine atom can significantly affect the compound's reactivity and interaction with biological targets. The antibacterial activity of various disubstituted quinoline derivatives has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria . These properties are key factors in the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
Fluorescent Brightening Agents
6-Bromoquinoline derivatives, synthesized through various chemical processes, have potential applications as fluorescent brightening agents. These derivatives, obtained through reactions involving compounds like 5-bromoisatin and aryl methyl ketones, demonstrate properties suitable for use in dyes and pigments, enhancing their brightness and color properties (Rangnekar & Shenoy, 1987).
Synthesis and Reactivity Studies
Research has been focused on the synthesis of 6-bromoquinoline using various methodologies, such as the Skraup reaction, highlighting the effects of different reactants and conditions on the yield and properties of the compound. These studies provide insights into optimizing production methods for various applications (Li Wei, 2011).
Photolabile Protecting Group
Brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids. Its properties like high quantum efficiency and sensitivity to multiphoton-induced photolysis make it valuable in biological research, particularly for in vivo studies (Fedoryak & Dore, 2002).
Antimicrobial Activity
Some derivatives of 6-Bromoquinolin-4-ol have demonstrated significant antimicrobial activities against pathogens like Escherichia coli and Staphylococcus aureus. These findings are crucial in the development of new antimicrobial agents (Arshad et al., 2022).
Bidentate and Tridentate Ligands
6-Bromoquinoline derivatives have been synthesized for potential use as bidentate and tridentate ligands. Such ligands are important in coordination chemistry and have applications in catalysis and material science (Hu, Zhang & Thummel, 2003).
Antiviral Activity
6-Bromoquinoline derivatives have shown promise in antiviral research. Some synthesized compounds demonstrated distinct antiviral activities against viruses such as Herpes simplex and vaccinia, indicating their potential in developing new antiviral medications (Selvam et al., 2010).
Propiedades
IUPAC Name |
6-bromoquinoline-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAWSKJTMZXPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358839 | |
| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromoquinoline-2,4-dicarboxylic Acid | |
CAS RN |
250641-14-6 | |
| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
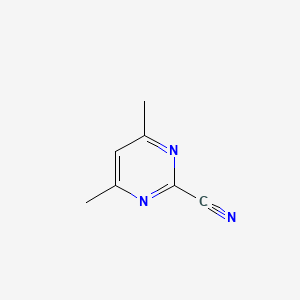
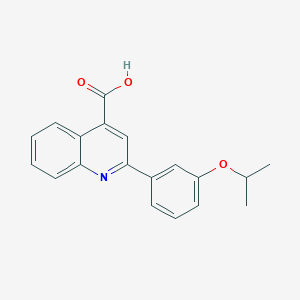
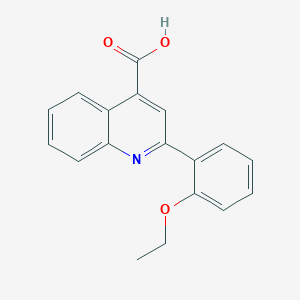
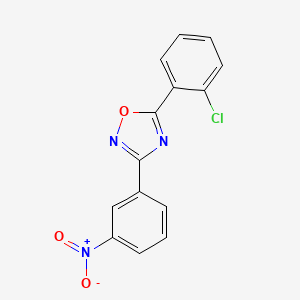
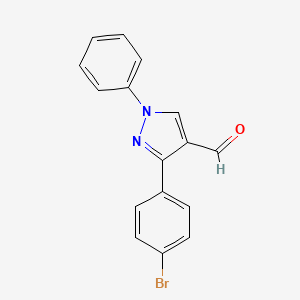
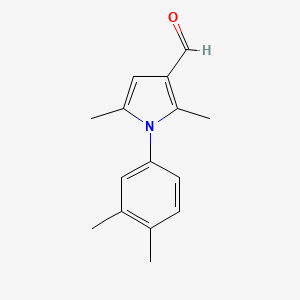
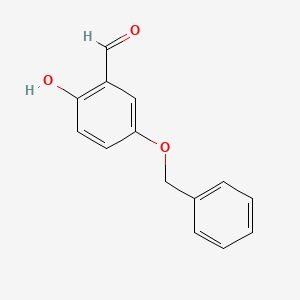
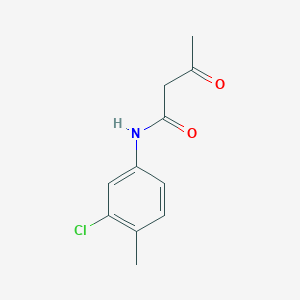
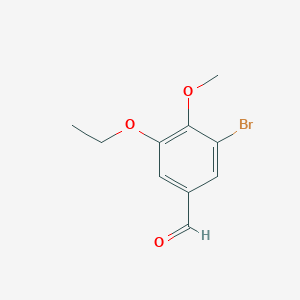
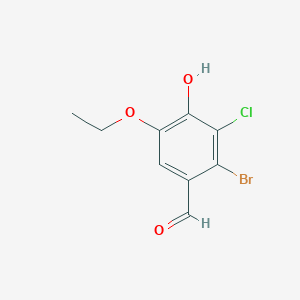
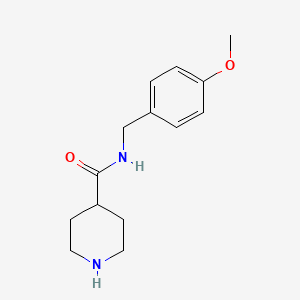
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
